N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Description
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide (CAS: 5637-95-6) is a glycinamide derivative featuring a 3-bromophenyl group, a methylsulfonyl moiety, and a 4-phenoxyphenyl substituent.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-29(26,27)24(15-21(25)23-17-7-5-6-16(22)14-17)18-10-12-20(13-11-18)28-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQUYECOXSPKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360367 | |
| Record name | STK011300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5637-95-6 | |
| Record name | STK011300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 3-bromophenylamine with methylsulfonyl chloride to form an intermediate. This intermediate is then reacted with 4-phenoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Core Scaffold Variations
The target compound shares a glycinamide backbone with multiple analogs, differing in substituent groups (Table 1). Key structural distinctions include:
- N~2~-(2-Fluorophenyl) variant (C21H19FN2O4S): Substitution of the 3-bromophenyl with a 2-fluorophenyl group reduces molecular weight (414.45 g/mol vs. ~495 g/mol for the target compound) and alters electronic properties due to fluorine’s electronegativity .
- N~2~-[(4-Bromophenyl)sulfonyl] derivatives : Compounds in and feature para-bromophenylsulfonyl groups, which increase steric bulk compared to the target compound’s meta-bromophenyl group. For example, N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-(4-methoxyphenyl)glycinamide (C22H26BrN2O4S) has a cyclohexyl group, significantly altering conformational flexibility .
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Bromine vs. Fluorine : The 3-bromophenyl group in the target compound provides a heavier halogen, increasing molecular weight and polarizability compared to fluorine. This may enhance hydrophobic interactions in biological systems .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
Hydrogen Bonding and Polar Surface Area (PSA)
Biological Activity
N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, a compound with significant potential in pharmacology, particularly in cancer therapy, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHBrNOS
- Molecular Weight : 421.34 g/mol
- CAS Number : 950730-70-8
Structural Features
The compound includes:
- A bromophenyl moiety that enhances its lipophilicity.
- A methylsulfonyl group which may contribute to its biological activity by influencing solubility and metabolic stability.
- A phenoxyphenyl group that potentially interacts with various biological targets.
Research indicates that this compound acts primarily as an Indoleamine 2,3-dioxygenase (IDO1) inhibitor. IDO1 is a critical enzyme in the tryptophan catabolism pathway, often exploited by tumors to evade immune surveillance. By inhibiting IDO1, this compound can enhance anti-tumor immunity and potentially improve the efficacy of immunotherapies .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : SK-OV-3 (ovarian cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating potent anti-cancer activity.
In Vivo Studies
In vivo experiments using xenograft models have shown promising results:
- Model Used : Human SK-OV-3 ovarian xenograft tumor mouse model.
- Results : A notable 51% inhibition of tumor growth was observed after treatment with the compound compared to controls .
Case Study 1: Ovarian Cancer Treatment
A study focused on the use of this compound in a mouse model demonstrated that it not only inhibited tumor growth but also modulated immune responses by decreasing the levels of immunosuppressive cytokines in the tumor microenvironment.
Case Study 2: Combination Therapy
Another investigation explored the effect of combining this glycinamide with existing chemotherapeutic agents. Results indicated enhanced efficacy, suggesting a synergistic effect that could be leveraged in clinical settings.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 421.34 g/mol |
| CAS Number | 950730-70-8 |
| Primary Target | Indoleamine 2,3-dioxygenase (IDO1) |
| IC50 (SK-OV-3) | 5 µM |
| Tumor Growth Inhibition | 51% (in vivo) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
